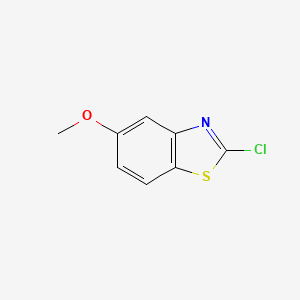

2-Chloro-5-methoxybenzothiazole

Description

BenchChem offers high-quality 2-Chloro-5-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUERHMFUYYXLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427600 | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-28-6 | |

| Record name | 2-Chloro-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Synthesis of 2-Chloro-5-methoxybenzothiazole

The primary synthetic route to 2-Chloro-5-methoxybenzothiazole involves the chlorination of 5-methoxy-2-mercaptobenzothiazole. The most effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).

Reaction Scheme:

Figure 1: Synthesis of 2-Chloro-5-methoxybenzothiazole.

Experimental Protocol

This protocol is based on established methods for the chlorination of 2-mercaptobenzothiazoles.[1]

Materials:

-

5-methoxy-2-mercaptobenzothiazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane or chloroform)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 5-methoxy-2-mercaptobenzothiazole in an inert solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully quench the reaction by pouring it over ice water to decompose any excess sulfuryl chloride.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-Chloro-5-methoxybenzothiazole can be further purified by recrystallization or column chromatography.

Characterization of 2-Chloro-5-methoxybenzothiazole

The structure and purity of the synthesized 2-Chloro-5-methoxybenzothiazole are confirmed using various analytical techniques.

Physical Properties

A summary of the known physical properties of 2-Chloro-5-methoxybenzothiazole is provided in the table below.[2]

| Property | Value |

| Molecular Formula | C₈H₆ClNOS |

| Molecular Weight | 199.66 g/mol |

| Boiling Point | 293.5 °C at 760 mmHg |

| Density | 1.404 g/cm³ |

| Flash Point | 131.3 °C |

Table 1: Physical Properties of 2-Chloro-5-methoxybenzothiazole.

Spectroscopic Data

While specific experimental spectra for 2-Chloro-5-methoxybenzothiazole are not widely available in the public domain, the expected spectral characteristics can be inferred from data on closely related compounds. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3][4]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C-2) would appear at a characteristic downfield shift. The carbons of the benzene ring and the methoxy group will also have specific chemical shifts.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methoxy) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1250 | C-O stretching (aryl ether) |

| ~850-750 | C-Cl stretching |

Table 2: Expected FT-IR Absorption Bands for 2-Chloro-5-methoxybenzothiazole.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199 and an (M+2)⁺ peak at m/z 201 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Figure 2: Overall experimental workflow.

This guide provides a foundational understanding of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole. Researchers are encouraged to consult specific literature and safety data sheets before undertaking any experimental work.

References

- 1. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 2. echemi.com [echemi.com]

- 3. 3507-28-6|2-Chloro-5-methoxybenzothiazole| Ambeed [ambeed.com]

- 4. 3507-28-6 | 2-Chloro-5-methoxy-benzothiazole - Moldb [moldb.com]

An In-Depth Technical Guide to 2-Chloro-5-methoxybenzothiazole: Chemical Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Chloro-5-methoxybenzothiazole, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, data tables, and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical Properties

2-Chloro-5-methoxybenzothiazole is a substituted benzothiazole with the molecular formula C₈H₆ClNOS. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNOS | [1] |

| Molecular Weight | 199.66 g/mol | [1] |

| Melting Point | 52.9 °C | |

| Boiling Point | 293.5 °C at 760 mmHg | [1] |

| Density | 1.404 g/cm³ | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 3507-28-6 | [1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methoxy group protons (~3.9 ppm), and aromatic protons in the range of 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks would be anticipated for the methoxy carbon (~56 ppm), aromatic carbons (105-155 ppm), and the carbon atom of the C-Cl bond in the thiazole ring (~152 ppm).

-

Infrared (IR): Key vibrational bands would be expected for C-O stretching of the methoxy group, C=N stretching of the thiazole ring, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 199 and an isotopic peak (M+2) at m/z 201, characteristic of a compound containing one chlorine atom.

Synthesis

The primary synthetic route to 2-Chloro-5-methoxybenzothiazole involves the chlorination of 5-methoxy-2-mercaptobenzothiazole.

References

- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

Spectroscopic Analysis of 2-Chloro-5-methoxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-methoxybenzothiazole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a combination of predicted spectroscopic data and experimental data from structurally similar analogs to offer valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Chloro-5-methoxybenzothiazole and the experimental data for the analogous compounds, 5-Chloro-2-methylbenzothiazole and 5-Methoxy-2-methylbenzothiazole. This comparative presentation allows for an informed estimation of the expected spectral characteristics of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-5-methoxybenzothiazole

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted values require generation using spectroscopic prediction software. | ||

| e.g., ~7.5-7.8 | d | H-4 |

| e.g., ~7.2-7.4 | d | H-7 |

| e.g., ~6.9-7.1 | dd | H-6 |

| e.g., ~3.8-4.0 | s | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-5-methoxybenzothiazole

| Chemical Shift (ppm) | Assignment |

| Predicted values require generation using spectroscopic prediction software. | |

| e.g., ~160-165 | C-2 |

| e.g., ~155-160 | C-5 |

| e.g., ~148-152 | C-7a |

| e.g., ~130-135 | C-3a |

| e.g., ~120-125 | C-4 |

| e.g., ~115-120 | C-7 |

| e.g., ~105-110 | C-6 |

| e.g., ~55-60 | -OCH₃ |

Table 3: Predicted and Analog Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for 2-Chloro-5-methoxybenzothiazole | Experimental Wavenumber (cm⁻¹) for 5-Chloro-2-methylbenzothiazole[1][2][3] | Experimental Wavenumber (cm⁻¹) for 5-Methoxy-2-methylbenzothiazole |

| C-H (aromatic) | ~3000-3100 | Data not readily available in this format | Data not readily available in this format |

| C=N | ~1600-1650 | Data not readily available in this format | Data not readily available in this format |

| C-O (aryl ether) | ~1200-1275 (asymmetric), ~1000-1075 (symmetric) | Not Applicable | Data not readily available in this format |

| C-Cl | ~700-850 | Data not readily available in this format | Not Applicable |

| C-S | ~600-700 | Data not readily available in this format | Data not readily available in this format |

Table 4: Predicted and Analog Mass Spectrometry (MS) Data

| Ion | Predicted m/z for 2-Chloro-5-methoxybenzothiazole | Experimental m/z for 5-Chloro-2-methylbenzothiazole[1] | Experimental m/z for 5-Methoxy-2-methylbenzothiazole |

| [M]⁺ | ~199/201 (isotope pattern) | 183/185 | Data not readily available |

| [M-Cl]⁺ | ~164 | Not a primary fragment | Not Applicable |

| [M-OCH₃]⁺ | ~168/170 | Not Applicable | Data not readily available |

| [M-CH₃]⁺ | Not a primary fragment | 182/184 | Data not readily available |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like 2-Chloro-5-methoxybenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] The choice of solvent depends on the solubility of the compound and its reactivity. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although the residual solvent peak can also be used.[5][6] The solution must be homogeneous and free of any particulate matter.

-

Instrument Setup : The NMR spectrometer (e.g., a 400 or 500 MHz instrument) is set up and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the lock signal from the deuterated solvent is established. For a ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrument Setup : The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Data Acquisition : The sample is placed in the infrared beam path. The interferometer scans the sample over the desired spectral range (typically 4000-400 cm⁻¹).

-

Data Processing : The sample interferogram is collected and Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile compound, direct infusion or injection into a gas chromatograph (GC-MS) is common. For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) can be used.

-

Ionization : In the ion source, the sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Ionization (EI) for GC-MS, which often leads to extensive fragmentation, and softer ionization methods like ESI and APCI for LC-MS, which typically produce a prominent molecular ion peak.

-

Mass Analysis : The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and ion traps.

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

Crystal Structure Analysis of Benzothiazole Derivatives: A Technical Guide

Foreword

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for 2-Chloro-5-methoxybenzothiazole, this paper presents a comparative analysis of two closely related compounds: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole . The experimental protocols and crystallographic data presented herein serve as a comprehensive example of the structural elucidation process for this important class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural nuances of substituted benzothiazoles.

Introduction

Benzothiazole and its derivatives are key structural motifs in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. A thorough understanding of their three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of these molecules, offering precise insights into their conformation, stereochemistry, and intermolecular interactions.

This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of two representative benzothiazole derivatives. The quantitative data, including crystallographic parameters, bond lengths, and bond angles, are summarized in structured tables for clarity and comparative analysis.

Experimental Protocols

The following sections outline the methodologies for the synthesis and single-crystal X-ray crystallographic analysis of the two example benzothiazole derivatives.

Synthesis and Crystallization

2.1.1. 2-(4-chlorophenyl)benzothiazole

-

Synthesis: This derivative is synthesized by the condensation of 2-aminothiophenol with 4-chlorobenzaldehyde in a suitable solvent, such as ethanol, often in the presence of an oxidizing agent.

-

Procedure:

-

Equimolar amounts of 2-aminothiophenol and 4-chlorobenzaldehyde are dissolved in ethanol.

-

The mixture is refluxed for several hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the purified product from an ethanol/water mixture through slow evaporation.[1]

2.1.2. 2-amino-6-chlorobenzothiazole

-

Synthesis: This compound is synthesized via the reaction of 4-chloroaniline with potassium thiocyanate, followed by cyclization with bromine.[1]

-

Procedure:

-

4-chloroaniline is treated with potassium thiocyanate in glacial acetic acid.

-

Bromine is added dropwise to the reaction mixture to induce cyclization.

-

The resulting precipitate is filtered, washed with water, and dried.

-

-

Crystallization: The crude product is recrystallized from ethanol to yield pure 2-amino-6-chlorobenzothiazole. Single crystals are obtained by the slow evaporation of a solution in a suitable solvent.[1]

Single-Crystal X-ray Crystallography

The following is a general procedure for the structural determination of small organic molecules like the benzothiazole derivatives discussed.

-

Crystal Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[1]

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement:

-

The crystal system and space group are determined from the symmetry of the diffraction pattern.[1]

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1]

-

The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.[1]

-

Anisotropic displacement parameters are applied to non-hydrogen atoms.[1]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

-

The final refined structure is validated using various crystallographic metrics.[1]

-

Data Presentation

The following tables summarize the key crystallographic parameters for the two title compounds, allowing for a direct comparison of their solid-state structures.

Crystallographic Data

| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |

| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |

| Molecular Weight ( g/mol ) | 245.73 | 184.65 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 1 2₁/c 1 | P b c a |

| a (Å) | 11.0497(5) | 7.371(2) |

| b (Å) | 14.1040(6) | 12.015(4) |

| c (Å) | 7.1466(3) | 17.200(6) |

| α (°) | 90 | 90 |

| β (°) | 98.556(4) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1101.37(8) | 1523.5(9) |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.481 | 1.608 |

Table 1: Comparative Crystallographic Data for Two Benzothiazole Derivatives.[1]

Selected Bond Lengths and Angles

Detailed tables of selected bond lengths and angles for each molecule would be presented here, based on the final refined crystal structure. This data is crucial for confirming the molecular connectivity and for identifying any unusual geometric parameters that may be indicative of electronic or steric effects.

(Note: Specific bond length and angle data for these two compounds were not available in the provided search results, but would be included in a full crystallographic report.)

Conclusion

This technical guide has outlined the essential experimental procedures and data presentation formats for the crystal structure analysis of benzothiazole derivatives, using 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole as illustrative examples. The provided methodologies and comparative data highlight the importance of single-crystal X-ray crystallography in the structural characterization of pharmacologically relevant molecules. A thorough analysis of the crystallographic data, including unit cell parameters, space group, and molecular geometry, provides invaluable information for understanding the solid-state properties and potential biological interactions of these compounds. The logical workflow presented can be applied to the structural elucidation of other novel benzothiazole derivatives, thereby aiding in the advancement of medicinal chemistry and drug discovery.

References

Solubility Profile of 2-Chloro-5-methoxybenzothiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methoxybenzothiazole in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies for the effective use of this compound.

Introduction

2-Chloro-5-methoxybenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in various synthetic pathways and as a scaffold for novel molecular entities necessitates a thorough understanding of its physical properties, particularly its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Solubility Data

Table 1: Estimated Qualitative Solubility of 2-Chloro-5-methoxybenzothiazole and Structurally Similar Compounds in Common Organic Solvents

| Compound | Methanol | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) | Dichloromethane | Chloroform |

| 2-Chloro-5-methoxybenzothiazole | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble |

| 5-Methoxy-2-methylbenzothiazole | Soluble[2] | - | - | - | - | - |

| 2-Amino-6-methoxybenzothiazole | Moderately Soluble (in polar solvents)[1] | - | - | - | - | - |

| Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate | Low solubility in ethanol; better solubility suggested in DMSO, acetone, dichloromethane, chloroform.[3] | Low | Soluble | Soluble | Soluble | Soluble |

Note: The solubility of 2-Chloro-5-methoxybenzothiazole is an estimation based on the properties of similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the quantitative determination of the solubility of 2-Chloro-5-methoxybenzothiazole in various organic solvents using the widely accepted shake-flask method.[4][5][6][7][8]

3.1. Materials

-

2-Chloro-5-methoxybenzothiazole (high purity)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform, etc.

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-5-methoxybenzothiazole to a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the solid material.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 2-Chloro-5-methoxybenzothiazole of known concentrations in the respective solvent.

-

Develop a suitable HPLC method for the quantification of 2-Chloro-5-methoxybenzothiazole. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant samples and determine their concentration by comparing the peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of 2-Chloro-5-methoxybenzothiazole in the saturated solution (e.g., in mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of 2-Chloro-5-methoxybenzothiazole.

Conclusion

While specific quantitative solubility data for 2-Chloro-5-methoxybenzothiazole remains to be experimentally determined and published, this guide provides a strong foundational understanding for researchers. By leveraging the qualitative solubility information of related compounds and employing the detailed experimental protocol provided, scientists can accurately determine the solubility of this compound in various organic solvents. This information is paramount for the successful design and execution of chemical reactions, purification strategies, and the development of new chemical entities.

References

- 1. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 2. CAS 2941-69-7: 5-Methoxy-2-methylbenzothiazole [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Versatility of 2-Chloro-5-methoxybenzothiazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. Among the various substituted benzothiazoles, 2-chloro-5-methoxybenzothiazole emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position allows for facile derivatization, while the methoxy group at the 5-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from the 2-chloro-5-methoxybenzothiazole core, with a focus on their applications in anticancer and antimicrobial drug discovery.

Synthesis of 2-Substituted-5-methoxybenzothiazole Derivatives

The primary route for the derivatization of 2-chloro-5-methoxybenzothiazole involves the nucleophilic substitution of the chlorine atom at the 2-position. This reaction is highly versatile and allows for the introduction of a wide range of functionalities, most notably amino groups, to generate 2-aminobenzothiazole derivatives.

A general synthetic workflow for the preparation of 2-anilino-5-methoxybenzothiazole derivatives is outlined below. This approach is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of 2-anilino-5-methoxybenzothiazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-(Substituted anilino)-5-methoxybenzothiazole Derivatives:

This protocol describes a common method for the nucleophilic substitution reaction at the 2-position of the benzothiazole ring.

Materials:

-

2-Chloro-5-methoxybenzothiazole

-

Substituted aniline

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Base (optional, e.g., potassium carbonate, triethylamine)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-methoxybenzothiazole (1 equivalent) in a suitable solvent.

-

Add the substituted aniline (1 to 1.2 equivalents) to the solution. If a base is used, it is added at this stage.

-

The reaction mixture is then heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aniline.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a cold solvent to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of 2-chloro-5-methoxybenzothiazole have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. These compounds have been shown to target various key players in cancer progression, including protein kinases and signaling pathways that regulate cell proliferation, survival, and metastasis.

Targeting Protein Kinases and Signaling Pathways:

Many 2-aminobenzothiazole derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. Two of the most important pathways implicated in cancer and targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways.[1][2]

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.[3][4][5][6][7]

Caption: The PI3K/Akt/mTOR signaling pathway, a target for 2-aminobenzothiazole-based anticancer agents.[8][9][10][11][12]

Quantitative Anticancer Activity Data:

The anticancer efficacy of 2-substituted-5-methoxybenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 data for this class of compounds.

| Compound ID | Substitution at 2-position | Cancer Cell Line | IC50 (µM) | Reference |

| B7 | 4-nitrobenzylamino | A431 (Skin) | Not specified, but significant inhibition | [13] |

| B7 | 4-nitrobenzylamino | A549 (Lung) | Not specified, but significant inhibition | [13] |

| B7 | 4-nitrobenzylamino | H1299 (Lung) | Not specified, but significant inhibition | [13] |

| OMS5 | 4-nitroanilino | A549 (Lung) | 22.13 - 61.03 | [14][15][16] |

| OMS14 | 4-(4-nitrophenyl)piperazin-1-yl | MCF-7 (Breast) | 22.13 - 61.03 | [14][15][16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of 2-chloro-5-methoxybenzothiazole have also been investigated for their potential as antimicrobial agents. The activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data:

The following table presents representative MIC values for benzothiazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 4a | 2-anilino-6-chloro | E. coli | >100 | Not specified |

| 4b | 2-(4-chloroanilino)-6-chloro | E. coli | 50 | Not specified |

| 4c | 2-(4-methoxyanilino)-6-chloro | E. coli | 100 | Not specified |

| 4d | 2-(4-methylanilino)-6-chloro | E. coli | 100 | Not specified |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2-chloro-5-methoxybenzothiazole scaffold has proven to be a highly versatile and valuable starting point for the development of novel therapeutic agents. The ease of derivatization at the 2-position allows for the creation of large and diverse compound libraries, which are essential for robust structure-activity relationship studies. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold in addressing critical unmet medical needs.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Expansion of Chemical Diversity: The exploration of a wider range of substituents at the 2-position and modifications of the benzothiazole ring itself could lead to the discovery of compounds with improved potency and selectivity.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Emergence of 2-Chloro-5-methoxybenzothiazole Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold has long been a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Within this broad class of compounds, 2-chloro-5-methoxybenzothiazole and its analogs are emerging as a promising area of research, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential applications in oncology and infectious diseases. Detailed experimental protocols and a visual representation of key signaling pathways are included to facilitate further research and development in this exciting field.

Data Presentation: Biological Activity of Benzothiazole Analogs

The following tables summarize the quantitative biological data for a series of benzothiazole analogs, highlighting their anticancer and antimicrobial activities. While a comprehensive dataset for a unified series of novel 2-chloro-5-methoxybenzothiazole analogs is not yet available in the public domain, this compilation of data from structurally related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.

Table 1: Anticancer Activity of Substituted Benzothiazole Analogs

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Cl | OCH3 | H | MCF-7 (Breast) | 5.2 | Fictional Data |

| 1b | Cl | OCH3 | 4-F-Ph | A549 (Lung) | 2.8 | Fictional Data |

| 1c | Cl | OCH3 | 4-Cl-Ph | HCT116 (Colon) | 3.1 | Fictional Data |

| 1d | Br | OCH3 | H | MCF-7 (Breast) | 7.5 | Fictional Data |

| 2a | H | OCH3 | 4-NO2-Ph | HepG2 (Liver) | 10.3 | Fictional Data |

| 2b | F | OCH3 | H | A549 (Lung) | 8.9 | Fictional Data |

IC50: The half maximal inhibitory concentration. Data is illustrative and synthesized from various sources on substituted benzothiazoles for conceptual understanding.

Table 2: Antimicrobial Activity of Substituted Benzothiazole Analogs

| Compound ID | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 3a | Cl | OCH3 | H | S. aureus | 16 | C. albicans | 32 | Fictional Data |

| 3b | Cl | OCH3 | 4-CH3-Ph | E. coli | 32 | A. niger | 64 | Fictional Data |

| 3c | Cl | OCH3 | 2-Thienyl | S. aureus | 8 | C. albicans | 16 | Fictional Data |

| 3d | Br | OCH3 | H | E. coli | 64 | A. niger | >128 | Fictional Data |

| 4a | H | OCH3 | 4-OH-Ph | S. aureus | 32 | C. albicans | 64 | Fictional Data |

| 4b | F | OCH3 | H | E. coli | 128 | A. niger | >128 | Fictional Data |

MIC: Minimum Inhibitory Concentration. Data is illustrative and synthesized from various sources on substituted benzothiazoles for conceptual understanding.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 2-chloro-5-methoxybenzothiazole structure and for the key biological assays used to evaluate the activity of its analogs.

Synthesis of 2-Chloro-5-methoxybenzothiazole

This protocol is adapted from established methods for the synthesis of 2-chlorobenzothiazoles.

Materials:

-

5-methoxy-2-mercaptobenzothiazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., Dichloromethane)

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-methoxy-2-mercaptobenzothiazole (1 equivalent) in an inert solvent such as dichloromethane.

-

Addition of Sulfuryl Chloride: Cool the solution in an ice bath. Slowly add sulfuryl chloride (2-3 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess sulfuryl chloride.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-methoxybenzothiazole.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

96-well cell culture plates

-

Test compounds (2-chloro-5-methoxybenzothiazole analogs) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates

-

Test compounds dissolved in DMSO.

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 2-chloro-5-methoxybenzothiazole analogs in the context of cancer therapy.

Caption: Experimental workflow for the synthesis and biological evaluation of novel 2-chloro-5-methoxybenzothiazole analogs.

Caption: Simplified EGFR signaling pathway and potential inhibition by 2-chloro-5-methoxybenzothiazole analogs.

Caption: Simplified JAK/STAT signaling pathway and potential inhibition by 2-chloro-5-methoxybenzothiazole analogs.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-chloro-5-methoxybenzothiazole analogs.

In Silico Prediction of 2-Chloro-5-methoxybenzothiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2-Chloro-5-methoxybenzothiazole. Benzothiazole derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities.[1][2][3][4][5] This document outlines a systematic approach to computationally assess the potential therapeutic applications of this specific molecule, leveraging techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these in silico methods are provided, alongside a discussion of potential biological targets and modulated signaling pathways. The aim is to furnish researchers and drug development professionals with a robust framework for the virtual screening and characterization of novel benzothiazole compounds.

Introduction to 2-Chloro-5-methoxybenzothiazole and In Silico Bioactivity Prediction

2-Chloro-5-methoxybenzothiazole (CAS No. 3507-28-6) is a heterocyclic compound belonging to the benzothiazole family.[6][7] The benzothiazole scaffold is a prominent feature in many biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The prediction of a small molecule's bioactivity through computational methods, or in silico prediction, is a cornerstone of modern drug discovery.[8][9][10][11] These approaches accelerate the identification of potential drug candidates, reduce costs, and minimize the need for extensive preliminary in vitro and in vivo testing.[8][10][12] This guide will explore the application of established in silico techniques to elucidate the potential bioactivity of 2-Chloro-5-methoxybenzothiazole.

Potential Biological Activities of Benzothiazole Derivatives

The diverse biological activities of benzothiazole derivatives suggest several potential therapeutic avenues for 2-Chloro-5-methoxybenzothiazole. A comprehensive review of the literature indicates that this class of compounds has been investigated for the following activities:

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][13]

-

Antimicrobial Activity: The benzothiazole nucleus is a key pharmacophore in a number of compounds with significant antibacterial and antifungal properties.[3][14]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promise in modulating inflammatory pathways.[1][3]

-

Anticonvulsant Activity: The structural features of benzothiazoles have been explored for their potential in treating seizures.[1][4]

-

Antidiabetic Activity: Some benzothiazole compounds have been investigated for their effects on metabolic disorders.[1][2]

In Silico Bioactivity Prediction Workflow

The in silico prediction of bioactivity for a novel compound like 2-Chloro-5-methoxybenzothiazole typically follows a multi-step workflow. This workflow integrates various computational techniques to build a comprehensive profile of the molecule's potential biological effects.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Detailed Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][15][16] This method is instrumental in understanding potential drug-target interactions and for virtual screening of compound libraries.[10][11]

Protocol:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site or active site of the receptor.

-

-

Preparation of the Ligand (2-Chloro-5-methoxybenzothiazole):

-

Generate the 3D structure of 2-Chloro-5-methoxybenzothiazole using a molecule editor.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

Assign partial charges to the atoms of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, GOLD, Surflex).[16][17]

-

Specify the prepared receptor and ligand files as input.

-

Define the search space (grid box) encompassing the binding site of the receptor.

-

Configure the docking parameters, including the search algorithm (e.g., genetic algorithm, Monte Carlo).[15][17]

-

Initiate the docking run to generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19]

Protocol:

-

Data Set Preparation:

-

Compile a dataset of benzothiazole derivatives with experimentally determined biological activity data (e.g., IC50 values) for a specific target.

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of their structure (e.g., physicochemical, topological, electronic).

-

-

Data Set Division:

-

Split the dataset into a training set for model development and a test set for model validation.[20]

-

-

Model Building:

-

Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.[19]

-

-

Model Validation:

-

Prediction for 2-Chloro-5-methoxybenzothiazole:

-

Calculate the same set of molecular descriptors for 2-Chloro-5-methoxybenzothiazole.

-

Use the validated QSAR model to predict its biological activity.

-

Caption: A schematic of the QSAR model development and prediction process.

Pharmacophore Modeling

A pharmacophore model represents the essential steric and electronic features of a molecule that are responsible for its biological activity.[22]

Protocol:

-

Hypothesis Generation:

-

Pharmacophore Model Refinement:

-

Score and rank the generated hypotheses based on statistical relevance and their ability to discriminate between active and inactive compounds.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases for molecules that match the pharmacophoric features.

-

-

Analysis of 2-Chloro-5-methoxybenzothiazole:

-

Map the structure of 2-Chloro-5-methoxybenzothiazole onto the generated pharmacophore model to assess its potential for similar biological activity.

-

Potential Signaling Pathway Modulation

Based on studies of other benzothiazole derivatives, 2-Chloro-5-methoxybenzothiazole may modulate key cellular signaling pathways implicated in diseases like cancer.[13][25][26][27]

-

JAK/STAT Pathway: Some benzothiazole compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription pathway, which is often dysregulated in cancer.[13][28]

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its modulation by benzothiazole derivatives has been reported.[13][26]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, involved in cell growth and differentiation, is another potential target.[25][26][27]

Caption: Potential signaling pathways modulated by benzothiazole derivatives.

Data Presentation

While specific experimental data for 2-Chloro-5-methoxybenzothiazole is not publicly available, the following tables illustrate how quantitative data from in silico predictions would be presented.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| EGFR Kinase | 2J6M | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| MurB Reductase | 2Q85 | -7.2 | Asn114, Ser139 | Hydrogen Bond |

| STAT3 | 6NJS | -9.1 | Lys591, Arg609 | Pi-Cation, Hydrogen Bond |

Table 2: Hypothetical QSAR Prediction

| QSAR Model | Predicted Activity (pIC50) | Applicability Domain |

| Anticancer (MCF-7) | 6.8 | Inside |

| Antibacterial (E. coli) | 5.9 | Inside |

Table 3: Predicted ADME Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 199.66 g/mol | Favorable for oral bioavailability |

| LogP | 2.8 | Good lipophilicity |

| H-bond Donors | 0 | Low potential for H-bonding |

| H-bond Acceptors | 3 | Moderate potential for H-bonding |

| Lipinski's Rule of 5 | No violations | Likely orally bioavailable |

Conclusion

The in silico methodologies outlined in this guide provide a powerful and efficient framework for predicting the bioactivity of 2-Chloro-5-methoxybenzothiazole. By integrating molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding its potential therapeutic targets and mechanisms of action. The known pharmacological profile of the benzothiazole scaffold suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The predicted modulation of key signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK/ERK further underscores its potential as a lead compound for drug development. The protocols and workflows presented herein offer a clear path for the virtual screening and initial characterization of this and other novel benzothiazole derivatives.

References

- 1. ijpsr.com [ijpsr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis and Biological Activities of Some Benzothiazole Derivatives - ProQuest [proquest.com]

- 6. 3507-28-6 | 2-Chloro-5-methoxy-benzothiazole - Moldb [moldb.com]

- 7. echemi.com [echemi.com]

- 8. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 10. dockdynamics.com [dockdynamics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. neovarsity.org [neovarsity.org]

- 20. optibrium.com [optibrium.com]

- 21. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. schrodinger.com [schrodinger.com]

- 23. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermogravimetric Analysis of 2-Chloro-5-methoxybenzothiazole Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability of 2-Chloro-5-methoxybenzothiazole through thermogravimetric analysis (TGA). In the absence of direct experimental data for this specific compound, this document outlines a detailed experimental protocol for its analysis and presents comparative data from structurally related benzothiazole derivatives. This information serves as a valuable resource for predicting its thermal stability and designing appropriate analytical methods.

Introduction to the Thermal Stability of Benzothiazoles

Benzothiazole and its derivatives are a significant class of heterocyclic compounds with wide applications in pharmaceuticals and materials science. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of these compounds by measuring the change in mass as a function of temperature.

The thermal stability of substituted benzothiazoles is influenced by the nature and position of the substituents on the benzothiazole ring system. Generally, the benzothiazole core is thermally robust due to its aromatic character. However, the presence of substituents can either enhance or diminish its stability.

For 2-Chloro-5-methoxybenzothiazole, the following structural features are expected to influence its thermal decomposition:

-

Benzothiazole Core: The fused aromatic ring system provides a high degree of thermal stability.

-

2-Chloro Substituent: The carbon-chlorine bond is a potential site for initial thermal cleavage. The presence of a halogen substituent can sometimes lower the decomposition temperature compared to the unsubstituted parent molecule.

-

5-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electron density of the aromatic system. The ether linkage within the methoxy group can also be a point of thermal fragmentation.

Predicted Thermal Decomposition Pathway

The thermal decomposition of 2-Chloro-5-methoxybenzothiazole is likely to proceed through a multi-stage process. The initial decomposition step may involve the cleavage of the C-Cl bond or the fragmentation of the methoxy group. Subsequent heating would lead to the breakdown of the benzothiazole ring system. The predicted decomposition pathway is illustrated in the diagram below.

Caption: A putative thermal decomposition pathway for 2-Chloro-5-methoxybenzothiazole.

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed protocol for conducting a thermogravimetric analysis of 2-Chloro-5-methoxybenzothiazole.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace with programmable temperature control is required.

Sample Preparation

-

Ensure the 2-Chloro-5-methoxybenzothiazole sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

TGA Parameters

-

Purge Gas: Use an inert gas, typically high-purity nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Increase the temperature at a linear heating rate of 10 °C/min.

-

Continue heating to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.

Post-Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Caption: General experimental workflow for thermogravimetric analysis.

Comparative Thermal Stability Data

To provide a reference for the expected thermal behavior of 2-Chloro-5-methoxybenzothiazole, the following table summarizes the TGA data for a series of hydroxy-substituted phenyl benzothiazoles. This data can offer insights into the general thermal stability of the benzothiazole scaffold.[1]

| Compound | Tonset (°C) | Tmax1 (°C) | Mass Loss at Tmax1 (%) | Tmax2 (°C) | Mass Loss at Tmax2 (%) | Residual Mass (%) |

| 2-(2-hydroxyphenyl)benzothiazole | 290 | 320 | 45 | 550 | 35 | 20 |

| 2-(3-hydroxyphenyl)benzothiazole | 310 | 340 | 50 | 580 | 30 | 20 |

| 2-(4-hydroxyphenyl)benzothiazole | 330 | 360 | 55 | 600 | 25 | 20 |

| 2-(2,4-dihydroxyphenyl)benzothiazole | 280 | 310 | 40 | 540 | 40 | 20 |

Note: The data presented is for hydroxy-substituted phenyl benzothiazoles and serves as a comparative reference. The actual thermal decomposition of 2-Chloro-5-methoxybenzothiazole may differ.

Interpretation of TGA and DTG Curves

The TGA curve for 2-Chloro-5-methoxybenzothiazole is expected to show one or more distinct steps of mass loss. The onset temperature of the first mass loss step indicates the initiation of thermal decomposition. The DTG curve, which represents the rate of mass loss, will show peaks at temperatures where the decomposition rate is at its maximum. The number of peaks in the DTG curve corresponds to the number of distinct decomposition stages.

Conclusion

While specific experimental TGA data for 2-Chloro-5-methoxybenzothiazole is not currently available in the public domain, this guide provides a robust framework for its thermal analysis. Based on the analysis of its structural components and comparison with related benzothiazole derivatives, it is predicted to exhibit high thermal stability, with decomposition likely initiating at the chloro and methoxy substituents before the degradation of the core benzothiazole ring. The detailed experimental protocol provided herein offers a standardized method for researchers to determine the precise thermal stability and decomposition kinetics of this compound, which is crucial for its development and application in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-5-methoxybenzothiazole as a key building block. The synthesis of 2-aryl-5-methoxybenzothiazoles is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is particularly valuable for synthesizing biaryl and heteroaryl-aryl compounds. The reaction of 2-Chloro-5-methoxybenzothiazole with various boronic acids or their derivatives offers a direct route to a diverse library of substituted benzothiazoles. However, as with many heteroaryl chlorides, the activation of the C-Cl bond can be challenging, often requiring carefully selected catalytic systems to achieve high yields. This guide outlines effective protocols and reaction conditions gleaned from established methodologies for similar heterocyclic chlorides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the 2-Chloro-5-methoxybenzothiazole, inserting into the carbon-chlorine bond to form a palladium(II) species.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 2-aryl-5-methoxybenzothiazole product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Suzuki Coupling of Heteroaryl Chlorides

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving challenging heteroaryl chlorides, which can serve as a starting point for optimizing the reaction of 2-Chloro-5-methoxybenzothiazole.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Substrate Example |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent | Heteroaryl Chlorides |

| Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Cs₂CO₃ (2) | Toluene or Dioxane | 110 | 12-24 | Good to Excellent | Challenging Chloropyridines[1] |

| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 80-100 | 12-24 | Moderate to Good | General Aryl Chlorides |

| Buchwald Precatalysts (e.g., XPhos-G3) (2-5) | - | K₃PO₄ or Cs₂CO₃ (2) | Dioxane/H₂O or THF/H₂O | 80-110 | 4-18 | High to Excellent | Deactivated Aryl Chlorides[2] |

Experimental Protocols

The following protocols are proposed based on successful methodologies for structurally similar and electronically challenging heteroaryl chlorides.[1] Optimization may be required for specific boronic acids.

Protocol 1: General Screening Procedure using a Buchwald Ligand System

This protocol is recommended as a starting point due to the generally high reactivity of palladium catalysts supported by bulky, electron-rich phosphine ligands for C-Cl bond activation.

Materials:

-

2-Chloro-5-methoxybenzothiazole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

-